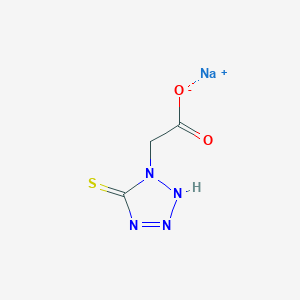

Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate

Description

Properties

IUPAC Name |

sodium;2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPBCGYUKKDAHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N1C(=S)N=NN1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N4NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073062 | |

| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113221-74-2 | |

| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113221742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide on Theoretical Studies of 5-Mercapto-1H-tetrazole Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to study 5-mercapto-1H-tetrazole (5-MT) derivatives. We will delve into the quantum chemical calculations, molecular dynamics simulations, and molecular docking techniques that are pivotal in elucidating the electronic structure, reactivity, and potential applications of this important class of heterocyclic compounds.

The Significance of 5-Mercapto-1H-tetrazole Derivatives

5-Mercapto-1H-tetrazole and its derivatives are a fascinating and versatile class of compounds. Their unique structural features, including the presence of a tetrazole ring and a thiol group, give rise to a rich tapestry of chemical and physical properties. This has led to their investigation in a wide range of applications, from corrosion inhibitors for various metals to promising scaffolds in medicinal chemistry. The ability of these molecules to exist in different tautomeric forms further adds to their complexity and potential for diverse interactions.

Theoretical studies are indispensable for unraveling the intricate details of these molecules at the atomic level. By employing computational methods, we can gain insights into their electronic properties, predict their behavior in different environments, and guide the rational design of new derivatives with enhanced functionalities.

Unraveling Tautomerism: A Computational Perspective

A key characteristic of 5-mercapto-1H-tetrazole is its ability to exist in different tautomeric forms, primarily the thiol and thione forms. The relative stability of these tautomers can be influenced by the solvent environment and the nature of substituents on the tetrazole ring.[1] Computational chemistry provides a powerful toolkit to investigate this tautomeric equilibrium.

It is generally accepted that the thione form is more stable for mercaptotetrazoles.[1] Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in quantifying the energy differences between these tautomers. For instance, studies have shown that in the gas phase, the 2H-form of tetrazole derivatives is often more stable than the 1H-form.[2]

Diagram: Tautomeric Equilibrium of 5-Mercapto-1H-tetrazole

Caption: Tautomeric equilibrium between the thiol and thione forms of 5-mercapto-1H-tetrazole.

Probing Electronic Structure and Reactivity with Density Functional Theory (DFT)

DFT is a cornerstone of computational chemistry for studying the electronic properties of molecules.[3] It allows for the calculation of various quantum chemical parameters that provide deep insights into the reactivity and potential applications of 5-MT derivatives.

Key Quantum Chemical Parameters

Several calculated parameters are crucial for understanding the behavior of these molecules:

-

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons.[2]

-

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater capacity to accept electrons.[2]

-

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a measure of the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity.[2][4]

-

Dipole Moment (μ): This parameter provides information about the overall polarity of a molecule, which can influence its solubility and intermolecular interactions.

-

Mulliken Charges: These charges provide an estimation of the partial atomic charges within a molecule, helping to identify nucleophilic and electrophilic centers.

-

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within a molecule, identifying the most probable locations for nucleophilic and electrophilic attacks.[3]

Application in Corrosion Inhibition

5-MT derivatives have shown significant promise as corrosion inhibitors for various metals, including copper and steel.[2][5] DFT calculations are instrumental in elucidating the mechanism of inhibition at the molecular level.

The effectiveness of a corrosion inhibitor is often linked to its ability to adsorb onto the metal surface, forming a protective film. DFT can be used to model this adsorption process and calculate the adsorption energy (ΔEads), which indicates the strength of the interaction between the inhibitor molecule and the metal surface. A more negative ΔEads suggests a stronger and more stable adsorption.[5]

The electron-donating and accepting properties of the inhibitor, as described by EHOMO and ELUMO, are critical. Generally, molecules with high EHOMO and low ELUMO values are expected to be effective corrosion inhibitors. The high EHOMO facilitates electron donation to the vacant d-orbitals of the metal, while the low ELUMO allows for back-donation from the metal to the molecule, strengthening the bond.[2]

Table 1: Calculated Quantum Chemical Parameters for a Series of Substituted Tetrazole Derivatives [2]

| Molecule | Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| 1a | -H (1H) | -6.782 | -1.725 | 5.057 |

| 1b | -H (2H) | -7.016 | -2.024 | 4.992 |

| 4a | -OH (1H) | -6.803 | -1.489 | 5.314 |

| 4b | -OH (2H) | -6.607 | -1.978 | 4.629 |

| 6a | -CN (1H) | -7.611 | -3.373 | 4.238 |

| 6b | -CN (2H) | -7.838 | -3.008 | 4.830 |

| 7a | -NO2 (1H) | -7.704 | -4.669 | 3.035 |

| 7b | -NO2 (2H) | -7.356 | -4.146 | 3.210 |

Data extracted from a DFT study on substituted tetrazoles.[2]

Experimental Protocol: DFT Calculation for a 5-MT Derivative

This protocol outlines the general steps for performing a DFT calculation on a 5-MT derivative to determine its quantum chemical parameters.

-

Molecule Building and Geometry Optimization:

-

Construct the 3D structure of the 5-MT derivative using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.

-

Perform a full geometry optimization using DFT. A common choice of functional and basis set for such systems is B3LYP/6-31G(d).[3] For studies involving metal surfaces, functionals like PW91 are often employed.[5]

-

-

Frequency Calculation:

-

After optimization, perform a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Calculation of Electronic Properties:

-

From the optimized structure, calculate the electronic properties, including EHOMO, ELUMO, dipole moment, and Mulliken charges.

-

Perform a Natural Bond Orbital (NBO) analysis to gain further insights into bonding and charge distribution.

-

-

Data Analysis and Interpretation:

-

Analyze the calculated parameters to understand the molecule's reactivity, stability, and potential for specific applications like corrosion inhibition.

-

Visualize the HOMO and LUMO orbitals to identify the regions of the molecule involved in electron donation and acceptance.

-

Diagram: DFT Workflow for Analyzing a 5-MT Derivative

Caption: A typical workflow for DFT calculations on a 5-MT derivative.

Simulating Dynamic Behavior with Molecular Dynamics (MD)

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow us to study the dynamic behavior of 5-MT derivatives over time. This is particularly valuable for understanding their interactions with surfaces and in solution.

In the context of corrosion inhibition, MD simulations can model the adsorption of inhibitor molecules onto a metal surface in the presence of a corrosive environment (e.g., an aqueous solution with ions). These simulations provide insights into:

-

The orientation of the inhibitor molecules on the surface.

-

The formation of a protective layer.

-

The interaction energies between the inhibitor, the surface, and the solvent molecules.

Experimental Protocol: MD Simulation of a 5-MT Derivative on a Metal Surface

This protocol provides a general outline for performing an MD simulation to study the corrosion inhibition properties of a 5-MT derivative.

-

System Setup:

-

Construct a simulation box containing a slab of the metal surface (e.g., Cu(111) or Fe(110)).

-

Place the 5-MT derivative molecules above the metal surface.

-

Solvate the system with water molecules and add any relevant ions to mimic the corrosive environment.

-

-

Force Field Parameterization:

-

Assign appropriate force field parameters to all atoms in the system. Standard force fields like AMBER or CHARMM can be used for the inhibitor and solvent, while specialized force fields may be needed for the metal surface.

-

-

Energy Minimization:

-

Perform an energy minimization of the entire system to remove any steric clashes and to obtain a low-energy starting configuration.

-

-

Equilibration:

-

Perform a series of equilibration steps to bring the system to the desired temperature and pressure. This typically involves a constant volume (NVT) equilibration followed by a constant pressure (NPT) equilibration.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (typically several nanoseconds) to collect data on the system's behavior.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate properties such as the radial distribution functions (to understand the structure of the adsorbed layer), the mean square displacement (to study diffusion), and the interaction energies.

-

Diagram: MD Simulation Workflow for Corrosion Inhibition Studies

Caption: A generalized workflow for MD simulations of corrosion inhibitors.

Guiding Drug Discovery with Molecular Docking

In the realm of drug development, 5-MT derivatives are explored for their potential as therapeutic agents, including antimicrobial and anticancer activities.[6][7] Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This allows researchers to:

-

Identify potential biological targets for a 5-MT derivative.

-

Predict the binding affinity between the ligand and the receptor.

-

Understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

-

Guide the design of new derivatives with improved binding and biological activity.

Experimental Protocol: Molecular Docking of a 5-MT Derivative

This protocol outlines the general steps for performing a molecular docking study.

-

Preparation of the Receptor and Ligand:

-

Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Build the 3D structure of the 5-MT derivative and optimize its geometry.

-

-

Defining the Binding Site:

-

Identify the binding site on the receptor. This can be done based on the location of a co-crystallized ligand or by using a binding site prediction tool.

-

Define a "docking box" that encompasses the binding site.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site of the receptor.[6] The program will generate a series of possible binding poses and score them based on their predicted binding affinity.

-

-

Analysis of Docking Results:

-

Analyze the top-ranked docking poses to identify the most plausible binding mode.

-

Visualize the ligand-receptor complex to understand the key intermolecular interactions.

-

Use the docking results to propose modifications to the ligand that could enhance its binding affinity.

-

Conclusion

Theoretical studies based on quantum chemical calculations, molecular dynamics simulations, and molecular docking are indispensable tools for advancing our understanding of 5-mercapto-1H-tetrazole derivatives. These computational methodologies provide a wealth of information that complements and guides experimental research, accelerating the discovery and development of new materials and therapeutic agents. As computational power and theoretical models continue to evolve, we can expect even more profound insights into the fascinating world of these versatile heterocyclic compounds.

References

-

Upadhyay, R., et al. (2025). Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl-1H-tetrazole molecule: Experimental and Theoretical insights. Journal of Molecular Structure, 1351, 144206. [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. Drug Design, Development and Therapy, 14, 4639–4654. [Link]

-

Ahmadi, M., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega, 8(11), 10003–10015. [Link]

-

Upadhyay, R., et al. (2025). Spectroscopic Investigations and Td-Dft Analysis of 5-Mercapto-1-Phenyl-1h-Tetrazole Molecule: Experimental and Theoretical Insights. Request PDF. [Link]

-

Barone, G., et al. (2021). The Early Steps of Molecule-to-Material Conversion in Chemical Vapor Deposition (CVD): A Case Study. Nanomaterials, 11(4), 988. [Link]

-

Mukhlif, M. G., et al. (2022). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. ResearchGate. [Link]

-

Ahmadi, M., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. [Link]

-

Ahmadi, M., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. Request PDF. [Link]

-

Mukhlif, M. G., et al. (2022). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. Journal of Pharmaceutical Negative Results, 13(2), 1-8. [Link]

-

YouTube. (2022). Day 5 - Computer Exercise: Classical Molecular Dynamics. [Link]

-

Islam, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Scientific Reports, 10(1), 10001. [Link]

-

Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International Journal of Molecular Sciences, 20(12), 2977. [Link]

-

Sabeh, M. A., et al. (2015). DFT calculations for corrosion inhibition of copper by tetrazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1039-1048. [Link]

-

Bohr, H. (2011). Computer Simulations - from Peptides to Metalloenzymes. Technical University of Denmark. [Link]

-

Choudhary, V. K., et al. (2021). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. ResearchGate. [Link]

-

Shamkhi, Z. S. (2025). Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. University of Misan. [Link]

-

BioExcel. (2021). Basis of molecular dynamics simulations - Part I. YouTube. [Link]

-

ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. irjweb.com [irjweb.com]

- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate

Abstract: Sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate (SMTA) is a multifunctional heterocyclic compound with significant utility in medicinal chemistry and materials science. Its unique structure, combining a tetrazole ring, a thiol group, and a sodium acetate moiety, makes it a valuable building block for novel pharmaceutical agents and advanced polymers[1]. A thorough understanding of its thermal stability is paramount for safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive analysis of the thermal behavior of SMTA, detailing experimental methodologies for its assessment, interpreting thermal analysis data, and proposing a plausible decomposition pathway based on established principles of tetrazole chemistry.

Introduction to Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (SMTA)

Sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate, hereafter referred to as SMTA, is a derivative of 5-mercapto-1H-tetrazole. The core of the molecule is the tetrazole ring, a five-membered heterocycle with four nitrogen atoms. Tetrazoles are known for their high nitrogen content and significant positive enthalpy of formation, classifying many of their derivatives as energetic materials[2][3][4]. The tetrazole ring in SMTA acts as a potent bioisostere for carboxylic acids, a key feature leveraged in drug design[1].

The molecule's functionality is enhanced by:

-

A mercapto (thiol) group (-SH) at the 5-position, which is crucial for forming thioether linkages in pharmaceutical synthesis and can participate in cross-coupling reactions[1].

-

An acetate group attached at the 1-position of the tetrazole ring, which, as a sodium salt, significantly enhances aqueous solubility[1].

This combination of functional groups makes SMTA a versatile intermediate. It is used in the synthesis of bioactive compounds, including antimicrobial and antifungal agents, and as an additive to enhance the mechanical properties and thermal stability of synthetic resins[1]. Given these applications, defining its thermal limits is a critical aspect of process safety and product quality.

Physicochemical Properties and Thermal Profile

The thermal behavior of SMTA is dictated by its molecular structure. The inherent strain and high nitrogen content of the tetrazole ring make it the most thermally sensitive part of the molecule[3][4]. Upon heating, tetrazole compounds typically undergo decomposition, often releasing large volumes of nitrogen gas (N₂)[3][4].

A review of available data shows some variance in the reported decomposition temperature, which may be attributable to different analytical conditions (e.g., heating rate, atmosphere) or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃N₄NaO₂S | [5] |

| Molecular Weight | 182.13 g/mol | |

| Appearance | White to orange to green powder/crystal | |

| Decomposition Onset | ~180°C (via TGA/DSC) | [1] |

| Melting Point | 250°C (with decomposition) | |

| 265°C (with decomposition) | [5] | |

| Aqueous Solubility | ~50 mg/mL at 25°C | [1] |

The discrepancy between the decomposition onset (~180°C) and the melting point with decomposition (~250-265°C) highlights the importance of standardized thermal analysis. The onset temperature, typically determined from TGA or DSC, is the most critical parameter for defining the upper limit for safe handling.

Experimental Assessment of Thermal Stability

To accurately characterize the thermal stability of SMTA, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[6]

-

Expert Rationale: TGA is employed to measure changes in mass as a function of temperature, providing clear data on decomposition temperatures and mass loss percentages corresponding to specific molecular fragments. DSC is used concurrently to measure the heat flow associated with thermal transitions, identifying whether decomposition is endothermic (heat-absorbing) or exothermic (heat-releasing). For tetrazole-based compounds, a strong exotherm is expected due to the rapid release of energy upon ring cleavage and N₂ formation.

Detailed Experimental Protocol: TGA/DSC Analysis of SMTA

This protocol is designed as a self-validating system to ensure reproducible and accurate results.

Objective: To determine the onset decomposition temperature, mass loss profile, and thermal nature (endo/exothermic) of SMTA decomposition.

Instrumentation: A simultaneous TGA/DSC analyzer is preferred.

Methodology:

-

Sample Preparation:

-

Carefully weigh 2-3 mg of SMTA into a standard aluminum or ceramic TGA pan.[2] A small sample mass is crucial to prevent rapid pressure buildup from gas evolution and to ensure uniform heating.

-

Record the exact mass to four decimal places.

-

Gently tap the pan to ensure an even, thin layer of the sample at the bottom.

-

-

Instrument Setup & Calibration:

-

Ensure the instrument is calibrated for both temperature and mass according to manufacturer specifications.

-

Purge the furnace and balance with high-purity nitrogen gas at a flow rate of 20-50 mL/min.[2]

-

Causality: An inert nitrogen atmosphere is essential to study the intrinsic thermal decomposition of the molecule without interference from oxidative processes.

-

-

Thermal Program:

-

Equilibration: Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before analysis begins.

-

Heating Ramp: Heat the sample from 30°C to 400°C at a linear heating rate of 10°C/min.[7]

-

Expert Insight: A 10°C/min heating rate is a standard condition that provides a good balance between resolution of thermal events and experimental time. Slower rates can provide better separation of overlapping events, while faster rates can shift decomposition to higher temperatures.[8]

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Interpretation of TGA/DSC Data

-

TGA Curve: A sharp drop in mass indicates decomposition. The onset temperature of this drop is the primary indicator of thermal instability. The percentage of mass lost in each step can be correlated with the loss of specific molecular fragments (e.g., CO₂, H₂S, N₂).

-

DTG Curve: The peaks on the Derivative Thermogravimetry (DTG) curve correspond to the points of maximum decomposition rate, helping to distinguish between different stages of decomposition.

-

DSC Curve: The corresponding peak on the DSC curve will confirm the nature of the transition. For SMTA, a sharp exothermic peak is expected to coincide with the rapid mass loss, confirming the high-energy release characteristic of tetrazole ring decomposition.

Proposed Decomposition Pathway of SMTA

While the precise mechanism requires advanced analytical studies (e.g., TGA-FTIR-MS), a scientifically plausible decomposition pathway can be proposed based on the known chemistry of tetrazoles and carboxylates.[3][4][9]

Principles of Tetrazole Decomposition

The thermal decomposition of tetrazoles is a complex process but often involves the cleavage of the heterocyclic ring to liberate molecular nitrogen (N₂), which is a thermodynamically highly favorable process.[3][4] The substituents on the ring play a critical role in directing the fragmentation pathway.

Visualized Decomposition Pathway for SMTA

The decomposition of SMTA likely proceeds in a multi-stage process initiated by the cleavage of the most labile bonds.

Caption: Proposed thermal decomposition pathway for SMTA.

Mechanistic Explanation:

-

Initial Stage (Decarboxylation): The C-C bond in the acetate moiety is relatively weak. The initial decomposition step, likely occurring around the onset temperature of ~180°C, is the decarboxylation of the acetate group to release carbon dioxide (CO₂).[1]

-

Second Stage (Tetrazole Ring Fragmentation): Following or concurrently with decarboxylation, the increased thermal energy leads to the fragmentation of the tetrazole ring. This is a highly exothermic process characterized by the rapid loss of two molecules of nitrogen (N₂), a hallmark of tetrazole decomposition.[3][4]

-

Final Products: The remaining fragments, including the sulfur atom and the remaining carbon-nitrogen structure, will likely decompose into smaller, volatile molecules like hydrogen sulfide (H₂S) or carbon disulfide (CS₂), and a solid residue, possibly containing sodium sulfide and sodium cyanamide species.

Factors Influencing Stability

The thermal stability of SMTA is not absolute and can be influenced by several factors:

-

Presence of the Sodium Cation: Metal salts of tetrazoles can have significantly different thermal stabilities compared to their parent acidic forms. For instance, sodium tetrazolate is more stable than some of its substituted counterparts.[7] The ionic bond between sodium and the carboxylate group generally imparts higher thermal stability than a covalent C-H bond.

-

Atmospheric Conditions: While this guide specifies an inert atmosphere for intrinsic stability testing, the presence of oxygen could lead to different, oxidative decomposition pathways, potentially at lower temperatures.

-

Impurities: The presence of residual solvents, starting materials, or catalytic residues from its synthesis can lower the decomposition temperature and alter the decomposition mechanism.

Summary and Recommendations

Sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate exhibits thermal decomposition with a reported onset temperature of approximately 180°C.[1] The decomposition process is complex, likely initiated by decarboxylation followed by the characteristic exothermic fragmentation of the tetrazole ring to release nitrogen gas.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Process Temperature Limit: Manufacturing or experimental processes involving SMTA should be designed to remain well below the 180°C onset temperature to ensure a sufficient safety margin.

-

Analytical Characterization: Always perform TGA/DSC analysis on new batches of SMTA to verify the decomposition profile, as impurities can significantly affect thermal stability.

-

Controlled Atmosphere: When heating SMTA, consider the process atmosphere. Operations under an inert atmosphere (e.g., nitrogen, argon) are recommended to prevent oxidative side reactions.

-

Safe Storage: Store SMTA in a cool, dry place away from heat sources. While stable at ambient temperatures, prolonged exposure to elevated temperatures should be avoided.[1]

By adhering to these guidelines and understanding the fundamental thermal behavior of this compound, researchers can safely and effectively utilize Sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate in its various applications.

References

- Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. (2025).

- Ding X, Zhao S, Ni L, Pan Y. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Emergency Management Science and Technology, 2:13.

- Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)

- Ostrovskii, V.A., Chernova, E.N., Zhakovskaya, Z.A., Pavlyukova, Y.N., Ilyushin, M.A., & Trifonov, R.E. (2024). Decomposition products of tetrazoles.

- Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)

- Wang, X., & Liu, J. (n.d.). Study on Crystal Structure and Thermal Behavior of Sodium Tetrazolate and Sodium 5-Chlorotetrazolate.

- Ostrovskii, V.A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).

- Inoue, K., et al. (2024). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts.

- The mechanism and kinetics of decomposition of 5-aminotetrazole. PubMed.

- 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2. ChemicalBook.

- Salts of 1H‐Tetrazole – Synthesis, Characterization and Properties.

- Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. (2024). R Discovery.

-

Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[2][3][10]Triazolo[4,3-b][2][3][10]tetrazine. (2022). MDPI.

- Synthesis of 5‐(1H‐Tetrazolyl)

- Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator. (2025).

- High-Energy Salts of 5,5'-Azotetrazole. I. Thermochemistry and Thermal Decomposition. (2025).

Sources

- 1. Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate | RUO [benchchem.com]

- 2. maxapress.com [maxapress.com]

- 3. researchgate.net [researchgate.net]

- 4. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 5. 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate in Copper Electroplating

Introduction: The Role of Advanced Additives in High-Performance Copper Electroplating

The relentless drive for miniaturization and enhanced performance in the electronics industry has placed stringent demands on the quality and reliability of copper interconnects. Copper electroplating, a cornerstone of modern electronics manufacturing, is instrumental in creating these vital conductive pathways on printed circuit boards (PCBs) and in semiconductor packaging.[1] The success of achieving uniform, void-free copper deposits, particularly in high-aspect-ratio features like microvias and through-holes, is critically dependent on the sophisticated chemistry of the electroplating bath. This bath is a complex mixture of copper salts, acid, and a meticulously balanced combination of organic additives, namely suppressors, accelerators, and levelers.[2][3]

This document provides a comprehensive guide to the application of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (SMTA) , a heterocyclic organic compound, as a high-performance leveling agent in acidic copper electroplating baths. These application notes and protocols are intended for researchers, scientists, and process engineers engaged in the development and optimization of copper electroplating processes for advanced electronic applications.

Physicochemical Properties of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (SMTA)

A thorough understanding of the physicochemical properties of SMTA is fundamental to its effective application.

| Property | Value | Reference |

| Chemical Name | Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate | N/A |

| CAS Number | 113221-74-2 | N/A |

| Molecular Formula | C₃H₃N₄NaO₂S | N/A |

| Molecular Weight | 182.14 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in water | N/A |

The key functional groups of SMTA, the tetrazole ring and the mercapto (-SH) group, are responsible for its activity as a leveling agent in copper electroplating. The tetrazole moiety provides a stable, aromatic structure that can interact with the copper surface, while the mercapto group exhibits strong affinity for copper, facilitating adsorption.[4]

Mechanism of Action: SMTA as a Leveling Agent

In copper electroplating, achieving a uniform deposit thickness across a substrate with varying surface topography is a significant challenge. Leveling agents are organic additives designed to address this by selectively inhibiting copper deposition on protrusions or areas of high current density, thereby allowing for faster deposition in recesses and microvias. This differential inhibition is crucial for achieving a smooth and level copper surface.

The proposed mechanism for SMTA as a leveling agent is based on its molecular structure and its interaction with the copper surface and other plating additives.

Adsorption and Inhibition

The SMTA molecule, with its nitrogen-rich tetrazole ring and sulfur-containing mercapto group, readily adsorbs onto the copper surface. This adsorption is particularly pronounced at sites with higher electrochemical potential, such as the edges of vias and surface protrusions. The adsorbed SMTA layer acts as a barrier, inhibiting the transport of copper ions to the surface and thus slowing down the local deposition rate.[5]

Synergistic Interaction with Suppressors and Accelerators

The effectiveness of a leveling agent is highly dependent on its interaction with other organic additives in the plating bath.

-

Suppressors: Suppressors, typically high-molecular-weight polymers like polyethylene glycol (PEG), form a film on the entire cathode surface, creating a barrier to copper deposition. This suppression effect is generally uniform.

-

Accelerators: Accelerators, such as bis-(3-sulfopropyl) disulfide (SPS), are smaller molecules that can displace the suppressor film, particularly at the bottom of features where mass transport of the larger suppressor molecules is limited. This leads to accelerated deposition in these areas.

SMTA, as a leveling agent, works in concert with the suppressor. In areas of high convection, such as the outer surface of the PCB, both the suppressor and SMTA are readily available, leading to strong inhibition of copper deposition. Conversely, within the confines of a microvia, the concentration of the larger suppressor and leveler molecules is lower, allowing the smaller accelerator molecules to dominate and promote bottom-up filling.[2][3]

Below is a conceptual diagram illustrating the synergistic action of plating additives.

Experimental Protocols

The following protocols provide a framework for evaluating and implementing SMTA in a laboratory or pilot-scale copper electroplating setup.

Protocol 1: Preparation of a Stock Solution of SMTA

Objective: To prepare a concentrated stock solution of SMTA for accurate addition to the plating bath.

Materials:

-

Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (SMTA) powder

-

Deionized (DI) water

-

Volumetric flask (e.g., 100 mL)

-

Magnetic stirrer and stir bar

-

Weighing balance

Procedure:

-

Accurately weigh a predetermined amount of SMTA powder (e.g., 1.000 g).

-

Transfer the powder to a clean volumetric flask.

-

Add approximately half the final volume of DI water to the flask.

-

Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the SMTA is completely dissolved.

-

Carefully add DI water to the flask until the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Label the flask with the compound name, concentration, and date of preparation.

Protocol 2: Hull Cell Testing for Optimizing SMTA Concentration

Objective: To determine the optimal concentration range of SMTA in a given copper electroplating bath using a Hull cell. The Hull cell provides a qualitative assessment of the plating performance over a wide range of current densities on a single test panel.[6][7][8][9][10]

Materials:

-

Standard 267 mL Hull cell

-

Copper anode

-

Polished brass or copper-clad laminate Hull cell panels

-

DC power supply (rectifier)

-

Air agitation source (optional, but recommended)

-

Base copper electroplating solution (without SMTA)

-

SMTA stock solution (from Protocol 1)

-

Appropriate cleaning and activation solutions for the test panels

Procedure:

-

Baseline Test:

-

Fill the Hull cell with 267 mL of the base copper electroplating solution.

-

Clean and activate a Hull cell panel according to standard procedures.

-

Place the copper anode and the prepared cathode panel in the Hull cell.

-

Apply a specific current (e.g., 2 A) for a set time (e.g., 5 minutes) with or without air agitation.

-

Remove the panel, rinse with DI water, and dry.

-

Observe the appearance of the copper deposit across the panel, noting the brightness, burning at high current densities, and dullness at low current densities. This serves as the control.

-

-

SMTA Addition and Testing:

-

Add a small, precise volume of the SMTA stock solution to the Hull cell to achieve a desired starting concentration (e.g., 1 ppm).

-

Stir the solution to ensure complete mixing.

-

Repeat the plating test on a new, freshly prepared panel under the same conditions as the baseline test.

-

Observe the changes in the deposit appearance. Look for an expansion of the bright plating range and a reduction in burning at the high-current-density end.

-

Incrementally increase the concentration of SMTA (e.g., in steps of 1-2 ppm) and repeat the Hull cell test for each concentration.

-

The optimal concentration range is typically where the widest bright plating range is achieved without causing excessive dullness or other defects at the low-current-density end.

-

Data Presentation: The results of the Hull cell tests can be tabulated for easy comparison.

| SMTA Concentration (ppm) | High Current Density Region | Mid Current Density Region | Low Current Density Region |

| 0 (Baseline) | Burnt, powdery deposit | Semi-bright | Dull, matte deposit |

| 1 | Reduced burning, semi-bright | Bright, level deposit | Semi-bright |

| 3 | No burning, bright | Very bright, smooth | Bright |

| 5 | Bright | Bright, smooth | Slightly dull |

Protocol 3: Cyclic Voltammetry Stripping (CVS) for Bath Analysis

Objective: To quantitatively monitor the effective concentration of SMTA and other organic additives in the plating bath. CVS is an electrochemical technique that measures the influence of additives on the copper deposition and stripping process.[11][12][13][14]

Materials:

-

CVS instrument with a rotating disk electrode (e.g., platinum)

-

Copper electroplating bath sample

-

Standard solutions of the individual additives (suppressor, accelerator, SMTA) in the base electrolyte

Procedure:

-

Calibration:

-

Prepare a series of calibration standards by adding known concentrations of SMTA to the base electrolyte containing the suppressor and accelerator at their target concentrations.

-

Run a CVS analysis for each standard. The instrument applies a potential waveform to the rotating electrode, causing copper to deposit and then strip. The area under the stripping peak is proportional to the amount of copper deposited.

-

Plot the stripping peak area (or a related parameter provided by the instrument software) against the known SMTA concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Take a representative sample from the production plating bath.

-

Run the CVS analysis on the sample under the same conditions as the calibration standards.

-

Use the calibration curve to determine the effective concentration of SMTA in the bath sample.

-

Workflow for CVS Analysis:

Protocol 4: Via-Filling Performance Evaluation

Objective: To assess the effectiveness of SMTA in achieving bottom-up, void-free filling of microvias in a PCB test coupon.[1][15][16]

Materials:

-

PCB test coupons with microvias of known dimensions

-

Optimized copper electroplating bath containing SMTA

-

Electroplating tank with appropriate agitation and temperature control

-

DC or pulse-plating power supply

-

Metallographic cross-sectioning equipment

-

Optical or scanning electron microscope (SEM)

Procedure:

-

Pre-treatment: Clean and activate the PCB test coupon using a standard industrial process to ensure good adhesion of the plated copper.

-

Electroplating:

-

Immerse the test coupon in the optimized copper electroplating bath.

-

Apply the desired current density (e.g., 20 A/ft²) for a time calculated to deposit a sufficient thickness of copper to fill the vias.

-

Maintain consistent agitation and temperature throughout the plating process.

-

-

Post-treatment: Rinse the plated coupon with DI water and dry.

-

Analysis:

-

Perform a metallographic cross-section of the plated microvias.

-

Examine the cross-sections under a microscope to evaluate the filling performance. Key metrics include:

-

Percent Filling: The extent to which the via is filled with copper.

-

Dimple/Void Formation: The presence of any depressions or voids in the filled via.

-

Surface Copper Thickness: The thickness of the copper deposit on the surface of the coupon.

-

-

Expected Results: A well-optimized plating bath with SMTA should result in complete, void-free filling of the microvias with minimal dimpling and a relatively thin layer of surface copper.

Troubleshooting

| Issue | Potential Cause | Suggested Action |

| Burning at High Current Densities | Insufficient SMTA or suppressor concentration. | Increase SMTA concentration in small increments. Verify suppressor concentration. |

| Dull Deposits in Mid-to-Low Current Density Range | Excessive SMTA concentration. | Reduce SMTA concentration. Carbon treat the bath to remove excess organics. |

| Poor Via Filling (Voids or large dimples) | Imbalance of additives (SMTA, suppressor, accelerator). Incorrect current density or agitation. | Optimize additive concentrations using Hull cell and CVS. Adjust current density and agitation. |

| Inconsistent Plating Results | Bath contamination. Degradation of additives. | Perform bath analysis (CVS, HPLC). Consider carbon treatment. Replenish additives as needed. |

Safety Precautions

Standard laboratory safety practices should be followed when handling chemicals. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The copper electroplating bath is acidic and corrosive. Handle with care in a well-ventilated area.

Conclusion

Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate is a promising leveling agent for advanced copper electroplating applications. Its unique molecular structure allows for effective inhibition of copper deposition at high current density areas, promoting uniform and level deposits. By following the detailed protocols for bath preparation, optimization using Hull cell testing, and quantitative analysis via CVS, researchers and engineers can effectively harness the benefits of SMTA to achieve high-quality, void-free copper interconnects for the next generation of electronic devices.

References

-

Synthesis and Evaluation of Organic Additives for Copper Electroplating of Interconnects. Journal of Electrochemistry. [Link]

-

Comparative studies of tetrazole derivatives on the corrosion inhibition of copper and commercial brass in simulated seawater. ResearchGate. [Link]

-

Influence of PUB2 on the Leveling Effect of Chip Copper Connection Electroplating: Mechanism and Applications. ACS Omega. [Link]

-

Via Fill and Through Hole Plating Process with Enhanced TH Microdistribution. Global Electronics Association. [Link]

-

Precision Electroplating: Hull Cell Analysis. Lab Wizard. [Link]

-

Computational analysis and experimental evidence of two typical levelers for acid copper electroplating. ResearchGate. [Link]

-

Hull Cell Procedure for PCB Acid Cu Plating. YouTube. [Link]

-

Advanced Cu Electroplating Process for Any Layer Via Fill Applications with Thin Surface Copper. SMTnet. [Link]

-

The Development of Copper-Catalyzed Aerobic Oxidative Coupling of H-tetrazoles With Boronic Acids and an Insight Into the Reaction Mechanism. PubMed. [Link]

-

Detection of Organic Additives in Copper Plating. Scribd. [Link]

-

Control of Additives in Copper Electrorefining by Using the Hull Cell Test. ResearchGate. [Link]

-

ELECTROPLATED COPPER FILLING OF THROUGH HOLES INFLUENCE OF HOLE GEOMETRY. Circuit Insight. [Link]

-

Electrodeposition, microstructure and characterization of high-strength, low-roughness copper foils with polyethylene glycol additives. RSC Publishing. [Link]

-

Hull Cell Test Method for Electroplating Solutions. PAVCO. [Link]

-

Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. MDPI. [Link]

-

the hull cell & its importance in electroplating. S A Metal Finishing Association. [Link]

-

Crystal Structure and Electrochemical Property of Tetrazole Complex of Copper [Cu(pta)2(NO3)2(H2O)2] (pta = 1-Phenyl-1H-tetrazole). Asian Journal of Chemistry. [Link]

-

Detection of Organic Additives in Copper Plating Bath Using Voltammetric Methods That Involve a Screen-printed Nano-A. ResearchGate. [Link]

-

Standard Operating Manual. Nanosystem Fabrication Facility (NFF), HKUST. [Link]

-

Prediction and Effect Verification of Thiamine as a Leveling Agent in Chip Wafer Electroplating. ACS Omega. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]

Sources

- 1. electronics.org [electronics.org]

- 2. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]

- 3. smtnet.com [smtnet.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lab-wizard.com [lab-wizard.com]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

- 9. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]

- 10. samfa.org.za [samfa.org.za]

- 11. Online analysis of organic additives in copper plating process | Metrohm [metrohm.com]

- 12. lcms.cz [lcms.cz]

- 13. scribd.com [scribd.com]

- 14. sdiarticle4.com [sdiarticle4.com]

- 15. circuitinsight.com [circuitinsight.com]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocol: Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate as a Leveling Agent in Acid Copper Electroplating

Document ID: AN-SMTA-CuP-2026-01

Introduction to Advanced Electroplating Additives

Acid copper electroplating is a cornerstone technology in modern high-density interconnects, printed circuit boards (PCBs), and advanced semiconductor packaging.[1] The performance of these processes hinges on the precise control of copper deposition, particularly for filling microscopic features like vias and trenches without voids.[2] This control is achieved through a synergistic blend of organic additives in the plating bath, broadly classified as suppressors, accelerators, and levelers.

While suppressors (e.g., Polyethylene Glycol) provide general inhibition and accelerators (e.g., SPS) promote deposition, levelers are specialized molecules that modulate the deposition rate at different points on the substrate topography. They are critical for achieving a planar surface and uniform feature filling, a property known as "throwing power".[3]

This document introduces Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate , hereafter referred to as SMTA , as a high-performance leveling agent. SMTA is a multifunctional heterocyclic compound featuring a tetrazole ring for strong surface adsorption, a mercapto (thiol) group for interaction with the copper surface, and a sodium acetate group to ensure excellent aqueous solubility.[4] These structural attributes suggest its efficacy as a convection-dependent inhibitor, making it an ideal candidate for leveling applications in advanced copper electroplating.

Physicochemical Properties of SMTA

A thorough understanding of the additive's properties is essential for its effective application and for troubleshooting bath performance.

| Property | Value | Source(s) |

| IUPAC Name | sodium;2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate | [4][] |

| CAS Number | 113221-74-2 | [6] |

| Molecular Formula | C₃H₃N₄NaO₂S | |

| Molecular Weight | 182.13 g/mol | |

| Appearance | White to orange/green crystalline powder | |

| Melting Point | ~250-265 °C (with decomposition) | [6] |

| Solubility | Soluble in water; Insoluble in ether, ethanol |

Proposed Mechanism of Action as a Leveling Agent

In modern acid copper plating, the filling of microvias is governed by the "Curvature Enhanced Accelerator Coverage" (CEAC) mechanism. The additives do not act in isolation but in concert. SMTA's role as a leveler is best understood within this framework.

-

Suppressor Foundation : A suppressor, typically Polyethylene Glycol (PEG) in the presence of chloride ions, forms a passivating layer over the entire copper surface, inhibiting deposition.[2]

-

Accelerator Action : An accelerator, like bis(3-sulfopropyl)disulfide (SPS), locally displaces the suppressor layer and accelerates the copper deposition rate.[3]

-

Leveler Intervention (SMTA) : SMTA functions as a convection-dependent inhibitor. At protruding features and sharp corners ("peaks") on the substrate, where mass transport of additives from the bulk solution is high, SMTA strongly adsorbs to the surface. This adsorption is mediated by the tetrazole ring and the sulfur atom.[7][8] This localized, strong inhibition by SMTA counteracts the effect of the accelerator, slowing down copper growth on the high points.

-

Synergistic Effect : In recessed areas like microvias, the concentration of the larger SMTA molecule is lower due to restricted mass transport. Here, the smaller, more mobile accelerator (SPS) dominates, leading to a much higher deposition rate at the bottom of the feature. This differential deposition rate—inhibited on the surface and accelerated inside the via—is the essence of "bottom-up" filling and leveling. Studies on similar tetrazole-based compounds like HPTT have confirmed this synergistic and convection-dependent behavior.[9]

Caption: Proposed mechanism of SMTA as a leveling agent.

Application Protocol: Microvia Filling

This protocol provides a baseline for using SMTA in an acid copper bath for PCB fabrication. Optimization is recommended for specific applications.

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

-

Handle concentrated sulfuric acid and other chemicals in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for all chemicals, including SMTA, before use.

-

Prepare for acid spills with a readily available neutralization kit (e.g., sodium bicarbonate).

Materials and Equipment

-

Chemicals: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Sulfuric Acid (H₂SO₄, 98%), Hydrochloric Acid (HCl, 37%), Polyethylene Glycol (PEG, avg. MW 8000), SPS, SMTA, Deionized (DI) Water.

-

Substrate: Copper-clad laminate test coupon with microvias, pre-treated with a thin layer of electroless copper.[3]

-

Equipment: Plating cell (e.g., 267 mL Haring cell), high-purity copper anode (phosphorus-doped), DC power supply (rectifier), magnetic stirrer or air agitation system, hot plate, and standard laboratory glassware.

Plating Bath Formulation

The bath should be prepared by adding constituents in the order listed. Ensure each component is fully dissolved before adding the next.

| Component | Concentration | Function |

| Copper Sulfate (CuSO₄·5H₂O) | 180 - 220 g/L | Source of Copper Ions |

| Sulfuric Acid (H₂SO₄) | 50 - 70 g/L | Increases Conductivity |

| Chloride Ions (from HCl) | 50 - 70 mg/L (ppm) | Synergist for Suppressor |

| Suppressor (PEG 8000) | 200 - 400 mg/L (ppm) | General Inhibition |

| Accelerator (SPS) | 5 - 15 mg/L (ppm) | Promotes Deposition |

| Leveler (SMTA) | 1 - 10 mg/L (ppm) | Leveling / Brightening |

Note: The optimal SMTA concentration is highly dependent on the feature geometry and other additives. Start with 2-3 mg/L and optimize based on performance evaluation.

Step-by-Step Plating Procedure

-

Bath Preparation: Fill the plating cell with 80% of the final volume of DI water. Slowly add sulfuric acid, followed by copper sulfate, stirring until dissolved. Add HCl, PEG, SPS, and the pre-dissolved SMTA stock solution. Top up to the final volume with DI water and allow the bath to age for 4-6 hours with gentle agitation.[10]

-

Substrate Pre-treatment: Activate the electroless copper layer by dipping the coupon in 10% H₂SO₄ for 15-30 seconds, followed by a DI water rinse.[3]

-

Electroplating:

-

Immerse the coupon (cathode) and anode in the plating bath.

-

Set the bath temperature to 25 ± 3 °C.[3]

-

Apply constant agitation (e.g., magnetic stirrer at 750 rpm).[3]

-

Begin plating at a current density of 1.5 - 2.5 A/dm² (15 - 25 ASF).

-

The plating time should be calculated to achieve the desired copper thickness (e.g., ~60 minutes for 25 µm).

-

-

Post-Plating: Turn off the rectifier, remove the coupon, and immediately rinse thoroughly with DI water. Dry the coupon with compressed air.

Experimental Workflow Visualization

Caption: General experimental workflow for plating with SMTA.

Performance Evaluation and Quality Control

A self-validating protocol requires robust methods for evaluating the outcome.

-

Filling Performance: The primary test for a leveler. After plating, the coupon should be mounted in epoxy resin, sectioned across the microvias, and polished.[3] The cross-section is then examined using a Scanning Electron Microscope (SEM) to assess the filling percentage and to check for defects like voids, seams, or keyholes.

-

Throwing Power: Can be qualitatively assessed using a Hull Cell. A panel plated in a Hull Cell will show the deposit appearance over a wide range of current densities. A bath with good leveling will produce a uniform, bright deposit across a broader current density range.

-

Surface Appearance: The plated surface should be smooth and bright. Rough or "burnt" deposits at high current density areas may indicate an imbalance in the additive concentrations.

Troubleshooting

| Problem | Potential Cause(s) Related to SMTA | Suggested Solution(s) |

| Incomplete Via Filling / Voids | - SMTA concentration too high, causing excessive inhibition. - SMTA/Accelerator ratio is off. | - Decrease SMTA concentration in 1-2 mg/L increments. - Analyze and adjust accelerator concentration. |

| "Dog-Bone" Effect (thicker plating at via entrance) | - SMTA concentration too low, providing insufficient leveling. | - Increase SMTA concentration in 1-2 mg/L increments. |

| Dull or Hazy Deposit | - Contamination of the plating bath. - Incorrect SMTA concentration. | - Perform a carbon treatment on the bath to remove organic contaminants. - Run a Hull Cell panel to determine the optimal SMTA range. |

| Brittle or Stressed Deposit | - Breakdown products of organic additives have accumulated. | - Monitor Total Organic Carbon (TOC) in the bath. - Perform a carbon treatment or partial bath replacement. |

Conclusion

Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (SMTA) is a highly effective leveling agent for modern acid copper electroplating applications. Its unique molecular structure allows for strong, convection-dependent inhibition at high points on a substrate, which, in synergy with standard suppressors and accelerators, promotes void-free, bottom-up filling of high-aspect-ratio features. Proper control of its concentration relative to other bath components is critical for achieving optimal performance, leading to reliable and high-quality copper interconnects.

References

-

Hopax Fine Chemicals. (2021). Blog - Categories of electroplating additives and their applications. Link

-

Benchchem. Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate | RUO. Link

-

Aleshina, V.Kh., et al. (2021). Additives to the electrolyte for copper plating of through-holes in multilayer printed-circuit boards. Semantic Scholar. Link

-

Wang, C., et al. (2024). Electroplated Copper Additives for Advanced Packaging: A Review. PMC - PubMed Central. Link

-

TCI Chemicals. Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate 113221-74-2. Link

-

Artsiusheus, I., et al. (2016). 5-(2-Mercaptoethyl)-1H-tetrazole: Facile Synthesis and Application for the Preparation of Water Soluble Nanocrystals and Their Gels. PubMed. Link

-

ChemicalBook. 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2. Link

-

BOC Sciences. CAS 113221-74-2 5-mercapto-1-tetrazoleacetic acid, sodium salt.

-

Tamoradi, T., et al. The proposed mechanism of synthesis of 5-substituted-1H-tetrazole.... ResearchGate. Link

-

Zhang, X., et al. (2023). Impact of 5-Amino-1H Tetrazole on Reducing Silver in Copper Cathodes during Electrorefining with High Silver Content Anode Plates. MDPI. Link

-

Wang, C., et al. (2024). Electroplated Copper Additives for Advanced Packaging: A Review. ResearchGate. Link

-

Khodaei, M.M., et al. (2008). Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions of 1,2- and 1,4-dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole. PubMed. Link

-

Chen, J., et al. (2019). 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia. RSC Publishing. Link

-

Passek, W.F. (1968). US3373095A - Electroplating of copper. Google Patents. Link

-

Li, Z., et al. (2014). CN103572332A - Plating solution of electroplated copper and preparation method thereof. Google Patents. Link

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. The Royal Society of Chemistry. Link

-

Shaban, A., et al. (2008). Investigation of the behavior of 5-mercapto-1-phenyl-tetrazole as an inhibitor against copper corrosion in sulfuric acid media. ResearchGate. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate | RUO [benchchem.com]

- 6. 5-MERCAPTO-(1H)-TETRAZOLYLACETIC ACID SODIUM SALT | 113221-74-2 [chemicalbook.com]

- 7. Impact of 5-Amino-1H Tetrazole on Reducing Silver in Copper Cathodes during Electrorefining with High Silver Content Anode Plates | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. CN103572332A - Plating solution of electroplated copper and preparation method thereof - Google Patents [patents.google.com]

"Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate" as a leveler in microvia filling

Application Note & Protocol

Topic: Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate as a Leveling Agent for Void-Free Microvia Filling in Advanced Packaging

Audience: Researchers, Process Engineers, and Materials Scientists in the fields of semiconductor manufacturing, printed circuit board (PCB) fabrication, and electronic packaging.

Executive Summary

The relentless drive towards miniaturization in electronics necessitates high-density interconnects (HDIs), where the reliable filling of microvias is a critical manufacturing step. Achieving void-free, bottom-up copper electrodeposition in high-aspect-ratio microvias is a complex challenge, governed by the precise interplay of organic additives in the plating bath.[1][2] This document provides a detailed technical guide on the application of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (MTA-Na), a specialized tetrazole-derivative leveler, for achieving superior microvia filling performance. We will explore the fundamental mechanism, provide a validated experimental protocol, and detail methods for process characterization. While direct literature on MTA-Na is emerging, the principles outlined are grounded in extensive research on analogous mercapto-tetrazole compounds widely documented for this application.[3][4][5][6]

The Challenge: Achieving Bottom-Up Superfilling

In microvia electroplating, the goal is "superfilling" or "bottom-up" filling, where copper deposition occurs significantly faster at the bottom of the via than on the side walls and the board surface.[3][7] Conformal deposition, where plating occurs evenly on all surfaces, leads to premature closing of the via opening, creating voids or seams within the interconnect.[2][8] These defects are a primary cause of device failure under thermal and mechanical stress.

The key to superfilling lies in a multi-component additive system within an acid copper sulfate electrolyte.[9][10] This system typically includes:

-

Suppressors: Large polymer molecules (e.g., Polyethylene Glycol, PEG) that adsorb on the entire copper surface, forming an inhibition layer that blocks copper deposition.[3][11]

-

Accelerators: Sulfur-based compounds (e.g., Bis(3-sulfopropyl) disulfide, SPS) that compete with the suppressor and locally accelerate copper deposition.[3][12]

-

Levelers: Organic molecules that work synergistically with the suppressor, primarily adsorbing at high current density areas, such as the via opening and board surface, to prevent excessive buildup and ensure a planar deposit.[3][13]

Mechanism of Action: The Role of MTA-Na

Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate belongs to a class of heterocyclic compounds containing both nitrogen and sulfur atoms, which are known to be highly effective in modulating copper deposition.[6][14][15] The leveling action of MTA-Na is based on a mechanism of potential- and convection-dependent adsorption.

-

Synergistic Inhibition with Suppressor: MTA-Na enhances the inhibitory effect of the suppressor (e.g., PEG and Chloride ions) on the board surface and at the via entrance.[4][5] These are areas of high convection and high electrical potential.

-

Convection-Dependent Adsorption: The transport of MTA-Na to the substrate surface is highly dependent on electrolyte agitation (convection).[3][5] On the open board surface, strong convection leads to rapid and strong adsorption of the leveler, significantly inhibiting copper deposition. Inside the microvia, where the electrolyte is more stagnant, the concentration of the leveler is lower.[16]

-

Enabling Accelerator Dominance at the Via Bottom: Due to the low convection and geometric hindrance at the bottom of the microvia, the accelerator (SPS) can displace the suppressor more effectively.[3][11] The relative scarcity of the MTA-Na leveler in this region allows the accelerator to dominate, leading to a high local deposition rate and initiating the desired bottom-up fill.

This competitive and spatially dependent adsorption of the three additive types is the cornerstone of successful microvia filling.

Caption: Figure 1: Mechanism of Additive Interaction in Microvia Filling.

Application Protocol: Microvia Filling

This protocol provides a baseline for evaluating MTA-Na as a leveler. Optimization is expected based on specific microvia dimensions and equipment.

Plating Bath Formulation

The foundation is a standard acid copper sulfate electrolyte.[9][10] The organic additives are the critical components for achieving superfilling.

| Component | Role | Concentration Range | Typical Value |

| Copper (II) Sulfate (CuSO₄·5H₂O) | Source of Copper Ions | 180 - 240 g/L | 220 g/L |

| Sulfuric Acid (H₂SO₄) | Increases Conductivity | 40 - 100 g/L | 50 g/L |

| Chloride Ions (Cl⁻) | Co-Suppressor | 40 - 70 mg/L (ppm) | 60 ppm |

| Suppressor (e.g., PEG) | General Inhibition | 100 - 300 mg/L (ppm) | 200 ppm |

| Accelerator (SPS) | Bottom-Up Filling | 1 - 5 mg/L (ppm) | 4 ppm |

| Leveler (MTA-Na) | Surface Leveling | 1 - 10 mg/L (ppm) | 6 ppm |

Note: The optimal concentration for MTA-Na should be determined experimentally. Studies on similar tetrazole compounds have found optimal performance in the 3-6 ppm range.[3][17]

Experimental Workflow

Caption: Figure 2: Experimental Workflow for Microvia Filling Evaluation.

Step-by-Step Plating Procedure

-

Substrate Preparation: Ensure the microvia test vehicle is properly cleaned and micro-etched to provide a pristine copper seed layer for plating. A uniform electroless copper deposit of >0.3 µm is recommended for reliable filling.[18]

-

Bath Preparation:

-

Fill a plating tank (e.g., a 2L Haring cell) with 1.5 L of deionized (DI) water.

-

Slowly dissolve the required amount of Copper Sulfate while stirring.

-

Carefully and slowly add the concentrated Sulfuric Acid to the solution. Caution: This is an exothermic reaction.

-

Add the Chloride ions (from a stock solution of HCl or NaCl).

-

Add the pre-dissolved stock solutions of the Suppressor, Accelerator, and finally the MTA-Na leveler.

-

Add DI water to bring the final volume to 2 L and allow the solution to stabilize.

-

-

Electroplating:

-

Anode: Use phosphorized copper anodes.

-

Temperature: Maintain the bath at 25 °C.[3]

-

Agitation: Apply continuous air sparging at a controlled flow rate (e.g., 2.5 L/h) to ensure sufficient and uniform convection.[3]

-

Plating Mode: Use galvanostatic (constant current) mode.

-

Current Density: Apply a current density of 2.0 A/dm² (ASD).[3]

-

Time: Plate for a duration sufficient to fill the vias (e.g., 60 minutes for a 75 µm deep via).[4]

-

-

Post-Treatment: After plating, rinse the substrate thoroughly with DI water and dry with nitrogen.

Characterization and Analysis

Filling Performance Evaluation

The primary method for evaluating success is through cross-sectional analysis via Scanning Electron Microscopy (SEM).

-

Sample Preparation: Carefully cut a cross-section of the plated microvias. Mount the sample in epoxy, then grind and polish it to a mirror finish to clearly expose the via structure.

-

SEM Imaging: Image the polished cross-sections.

-

Metrics:

Electrochemical Analysis (Optional)

Cyclic Voltammetry Stripping (CVS) can be used to analyze the electrochemical behavior of the additives and monitor their effective concentrations in the bath.[19][20][21] This technique measures the effect of the additives on the copper deposition and stripping rate, providing insight into the synergistic and antagonistic effects of the MTA-Na leveler with the suppressor and accelerator.[13]

Troubleshooting

| Problem | Potential Cause(s) | Recommended Action(s) |

| Void Formation | - Incorrect additive balance (Leveler too high/low) - Insufficient accelerator activity - Poor convection inside via | - Titrate MTA-Na concentration. - Verify accelerator concentration. - Adjust agitation/air sparging rate. |

| Large Surface Dimple | - Insufficient leveling action - Low current density | - Increase MTA-Na concentration. - Increase plating current density. |

| Conformal Filling | - Suppressor concentration too low - Accelerator concentration too high - Leveler concentration too high (over-inhibition) | - Check and adjust suppressor concentration. - Verify and lower accelerator concentration. - Decrease MTA-Na concentration. |

Conclusion

Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate, as a member of the mercapto-tetrazole family, is a highly effective leveling agent for achieving void-free microvia filling. Its success is rooted in a convection-dependent adsorption mechanism that works in synergy with suppressors and accelerators to promote a bottom-up fill profile. By carefully controlling the bath composition and operating parameters as outlined in this guide, researchers and engineers can significantly improve the yield, reliability, and planarity of high-density interconnects in advanced electronic packaging.

References

-

Teng, X. et al. (2022). 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia. RSC Advances. Available at: [Link]

-

Teng, X. et al. (2022). 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Teng, X. et al. (2022). 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia. ResearchGate. Available at: [Link]

-

Dow Chemical (n.d.). Copper Electroplating Technology for Microvia Filling. ipc.org. Available at: [Link]

-

Wang, C. et al. (2024). Evaluating copper plating process for filling micro vias with thin surface Cu by the 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole additive. ResearchGate. Available at: [Link]

-

Wang, Y. et al. (2022). A Mini Review on the Microvia Filling Technology Based on Printed Metal Nano/Microparticles. Frontiers in Chemistry. Available at: [Link]

-

Nagy, A. et al. (2015). Investigation of the inhibition effect of 5-mercapto-1-phenyl-tetrazole against copper corrosion in acidic media. ResearchGate. Available at: [Link]

-

Kim, S. et al. (2021). Cyclic Voltammetry Stripping Method for Determining Additive Concentration in Cu Electroplating Solution. ResearchGate. Available at: [Link]

-

Qnity (n.d.). Next Generation Electroplating Technology for High Planarity, Minimum Surface Deposition Microvia Filling. Qnity. Available at: [Link]

-

Pang, X. et al. (2022). 1-Ethyl-5-mercapto-1H-tetrazole as a Copper Corrosion Inhibitor in H2SO4 Solution. Scilight. Available at: [Link]

-

Yao, S. et al. (2017). Simulation of the Influence of Manufacturing Quality on Thermomechanical Stress of Microvias. University of Maryland. Available at: [Link]

-

Tan, Y. et al. (2018). Classification of suppressor additives based on synergistic and antagonistic ensemble effects. ResearchGate. Available at: [Link]

-

Teng, X. et al. (2022). 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia. RSC Advances. Available at: [Link]

-

National Chiao Tung University (n.d.). Master's Thesis: Department of Materials Science and Engineering. NCTU Institutional Repository. Available at: [Link]

-

ResearchGate (n.d.). Formulas of the microvia electroplating baths. ResearchGate. Available at: [Link]

-